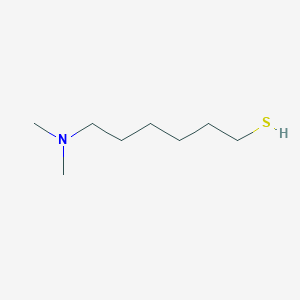

6-(Dimethylamino)hexane-1-thiol

Cat. No. B8710624

M. Wt: 161.31 g/mol

InChI Key: ARFGPYQKHFAQIO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05750530

Procedure details

6-dimethylaminohexanol was suspended in CH2Cl2 and treated with p-toluenesulphonic anhydride in the presence of triethylamine for 1 hour at 0° C. The reaction mixture was then treated with potassium thioacetate in DMF at 50° C. for a further hour. The resulting compound, AcS(CH2)6NMe2, was treated with sodium carbonate in methanol at room temperature for 20 hours to give 6-(dimethylamino)hexanethiol. This was suspended in dry DMSO at room temperature and sodium hydride was added. The reaction mixture was left stirring for 30 mixtures. 5-bromo-2-thiophenecarboxaldehyde in DMSO was then added and the reaction mixture was warmed to 80° C. for 30 minutes to give the title compound. This is the starting aldehyde used in the preparation of compound 5442.

Name

potassium thioacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

AcS(CH2)6NMe2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

CN(C)CCCCCCO.C1(C)C=CC(S(OS(C2C=CC(C)=CC=2)(=O)=O)(=O)=O)=CC=1.C([O-])(=S)C.[K+].C([S:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][N:47]([CH3:49])[CH3:48])(C)=O.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl.CN(C=O)C.CO.C(N(CC)CC)C>[CH3:48][N:47]([CH3:49])[CH2:46][CH2:45][CH2:44][CH2:43][CH2:42][CH2:41][SH:40] |f:2.3,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCCCCCO)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C1=CC=C(C=C1)C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

potassium thioacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=S)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Four

|

Name

|

AcS(CH2)6NMe2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C)SCCCCCCN(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(CCCCCCS)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |